

An In-depth Technical Guide to 4-(Difluoromethoxy)-2-fluorobenzaldehyde

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-2-fluorobenzaldehyde

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This technical guide provides a comprehensive overview of **4-(Difluoromethoxy)-2-fluorobenzaldehyde**, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

4-(Difluoromethoxy)-2-fluorobenzaldehyde is a substituted aromatic aldehyde. The presence of both a difluoromethoxy group and a fluorine atom on the benzene ring, coupled with a reactive aldehyde functional group, makes it a valuable building block in organic synthesis.

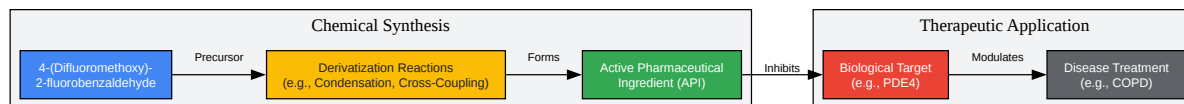
Property	Value	Source
Molecular Weight	190.12 g/mol	[1][2][3]
Molecular Formula	C ₈ H ₅ F ₃ O ₂	[1][3]
CAS Number	1214358-05-0	[1][2][3][4]
Boiling Point	222.2 ± 35.0 °C (Predicted)	[1][2][3]
Density	1.352 ± 0.06 g/cm ³ (Predicted)	[1][2]
Appearance	Clear, colorless liquid	[1]
Storage Temperature	2-8°C	[1][2]

Applications in Research and Development

4-(Difluoromethoxy)-2-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. [3] The aldehyde functional group allows for straightforward chemical modifications, such as condensation and cross-coupling reactions, enabling its incorporation into larger, more complex molecular structures.[3]

The strategic placement of fluorine atoms and the difluoromethoxy group enhances the metabolic stability and bioavailability of the final compounds, a desirable trait in drug candidates.[3][5] This makes the compound particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[3]

A structurally similar compound, 4-(difluoromethoxy)-3-methoxybenzaldehyde, is a key intermediate in the synthesis of Roflumilast.[5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[5] The difluoromethoxy group in these types of molecules is known to improve metabolic stability and lipophilicity, which are important pharmacokinetic properties.[5]



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Logical workflow from chemical intermediate to therapeutic application.

Experimental Protocols: Synthesis of a Related Compound

While a specific, detailed experimental protocol for the synthesis of **4-(Difluoromethoxy)-2-fluorobenzaldehyde** is not readily available in the provided search results, the synthesis of the related compound, 4-(difluoromethoxy)benzaldehyde, can serve as a representative example of the chemical methodology.

Synthesis of 4-(Difluoromethoxy)benzaldehyde

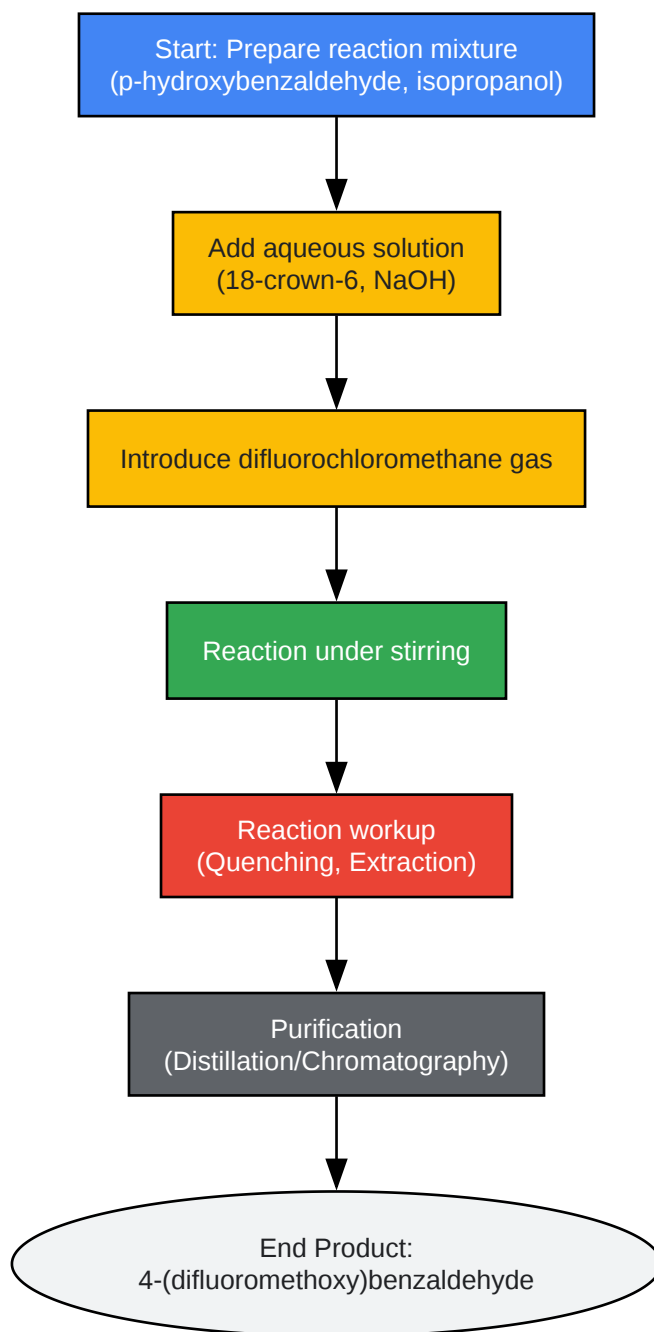
This procedure describes the synthesis of 4-(difluoromethoxy)benzaldehyde from p-hydroxybenzaldehyde and difluorochloromethane.^[6]

Materials:

- p-Hydroxybenzaldehyde
- Isopropanol
- 18-crown-6 ether
- Sodium hydroxide
- Difluorochloromethane

Procedure:

- In a 1 L four-necked round-bottomed flask equipped with a thermometer, reflux condenser, mechanical stirrer, and gas introduction tube, add 50 g (0.41 mol) of p-hydroxybenzaldehyde and 400 mL of isopropanol.^[6]
- Stir the mixture for 20 minutes.^[6]
- Slowly add a 120 mL aqueous solution containing 5 g of 18-crown-6 ether and 106.3 g (2.665 mol) of sodium hydroxide dropwise.^[6]
- After the addition is complete, continue stirring for 30 minutes.^[6]
- Introduce difluorochloromethane gas into the reaction mixture.
- Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
- Upon completion, the reaction mixture would typically be worked up by quenching, extraction with an organic solvent, and purification of the crude product, for example, by distillation or chromatography, to yield 4-(difluoromethoxy)benzaldehyde.



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Generalized workflow for the synthesis of a difluoromethoxy benzaldehyde derivative.

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